molecular formula C23H18ClN3O4S B2842407 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-96-5

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2842407
CAS No.: 866346-96-5
M. Wt: 467.92
InChI Key: XGKSVTYFLFZUSB-RWEWTDSWSA-N
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Description

The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a chromene-based derivative featuring a conjugated imino group, a 4-chlorobenzenesulfonamido substituent, and a 3-methylphenyl carboxamide moiety. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-15-5-4-7-18(13-15)25-22(28)20-14-16-6-2-3-8-21(16)31-23(20)26-27-32(29,30)19-11-9-17(24)10-12-19/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSVTYFLFZUSB-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonylhydrazinylidene group and the chlorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce hydrazines or amines.

Scientific Research Applications

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents, functional groups, and synthetic routes. Key comparisons are summarized below:

Key Observations :
  • Substituent Impact: Electron-Withdrawing Groups (e.g., Cl): The target’s 4-chlorobenzenesulfonamido group likely enhances electrophilicity and binding to biological targets compared to methoxy (13b) or methyl (13a) substituents . Solubility: Methoxy (13b) and hydroxy () groups improve solubility, whereas the target’s sulfonamido group balances hydrophilicity and membrane permeability . Steric Effects: The 3-methylphenyl carboxamide in the target may introduce steric hindrance compared to smaller groups like cyano (13a) .
  • Synthetic Efficiency: Diazonium coupling () achieves high yields (>90%) for cyanoacetanilides, suggesting scalability for sulfonamide analogs . Chromenone derivatives () suffer from lower yields (76%) and solubility challenges, limiting practical applications .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target’s sulfonamido group would likely show S=O stretches (~1350–1150 cm⁻¹), absent in carboxamide or cyano analogs. Compounds 13a/b () exhibit strong C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches, while the target’s imino group may show C=N near 1600 cm⁻¹ .

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide
  • Molecular Formula: C19H18ClN3O3S
  • Molecular Weight: 401.88 g/mol

This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Several studies have indicated that chromene derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:

  • The compound may exert its anticancer effects by modulating signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
  • It may also enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Activity

Research has shown that compounds with similar structures to the target compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

Potential Mechanisms:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Chromene derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Research Findings:

  • In vitro studies demonstrated that the compound reduced inflammation markers in macrophages exposed to lipopolysaccharide (LPS).

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInhibition of cell proliferation, apoptosis inductionStudy A, Study B
AntimicrobialDisruption of cell wall synthesisStudy C
Anti-inflammatoryReduction of pro-inflammatory cytokinesStudy D

Case Studies

  • Study A: Evaluated the anticancer effects of similar chromene derivatives in breast cancer cell lines, showing a significant reduction in cell viability.
  • Study B: Investigated the antimicrobial properties against E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.
  • Study C: Focused on the anti-inflammatory activity in a murine model of arthritis, revealing reduced swelling and inflammation markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis typically involves (i) condensation of 4-chlorobenzenesulfonamide with chromene-3-carboxamide precursors under basic conditions (e.g., K₂CO₃ in DMF), and (ii) imine formation via Schiff base reactions. Key parameters include temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst use (e.g., p-toluenesulfonic acid for imine stabilization) .
  • Quality Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:7) and purify intermediates via column chromatography (silica gel, gradient elution). Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed to confirm the (2Z) configuration and sulfonamido-imino linkage?

  • Analytical Techniques :

  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., C–N bond lengths ~1.28 Å for imine groups) .
  • NMR : Key signals include δ 8.2–8.5 ppm (imine proton), δ 7.3–7.6 ppm (aromatic protons), and δ 2.3 ppm (3-methylphenyl CH₃) .
  • FT-IR : Confirm sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and carboxamide (C=O stretch ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., anticancer, anti-inflammatory)?

  • Assay Design :

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Compare with cisplatin controls .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) and NO production inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorobenzenesulfonamido group influence reactivity and target binding?

  • Mechanistic Insight : The electron-withdrawing Cl substituent enhances sulfonamide acidity (pKa ~9.5), promoting hydrogen bonding with biological targets (e.g., enzyme active sites). DFT calculations (B3LYP/6-31G*) show reduced electron density at the imine N, favoring electrophilic interactions .
  • SAR Studies : Compare with analogs (e.g., 4-fluoro or 4-methyl substitutions). Cl improves binding to hydrophobic pockets (e.g., in carbonic anhydrase IX) but reduces solubility .

Q. How can crystallographic data resolve contradictions in reported bioactivity across similar chromene derivatives?

  • Case Study : Conflicting IC₅₀ values (e.g., 12 µM vs. 45 µM in MCF-7 cells) may arise from polymorphic forms. Use single-crystal XRD to correlate bioactivity with specific conformations (e.g., planar vs. twisted chromene rings) .
  • Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., dihedral angles, substituent Hammett constants) contributing to potency .

Q. What computational strategies predict off-target interactions and pharmacokinetic properties?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Screen against CYP450 isoforms to assess metabolic stability.
  • ADMET Prediction (SwissADME) : LogP ~3.2 indicates moderate blood-brain barrier penetration; topological PSA ~85 Ų suggests low oral bioavailability .

Methodological Recommendations

  • Synthetic Challenges : Avoid prolonged exposure to moisture (hydrolysis of imine). Use anhydrous solvents and inert atmosphere .
  • Bioactivity Validation : Replicate assays in triplicate with positive/negative controls. Address false positives via counter-screens (e.g., lactate dehydrogenase assay for cytotoxicity) .
  • Data Reproducibility : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .

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